molecular formula C7H15NO B1313632 N-ethyltetrahydro-2H-pyran-4-amine CAS No. 211814-15-2

N-ethyltetrahydro-2H-pyran-4-amine

Cat. No. B1313632
CAS RN: 211814-15-2
M. Wt: 129.2 g/mol
InChI Key: MRBDURJWQDYZGN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-ethyltetrahydro-2H-pyran-4-amine” is C7H15NO . The InChI code is 1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3 . The molecular weight is 129.2 g/mol .


Physical And Chemical Properties Analysis

“N-ethyltetrahydro-2H-pyran-4-amine” is a solid at room temperature . The compound is stable under recommended storage conditions .

Scientific Research Applications

Synthesis of 2H-Pyrans

“N-ethyltetrahydro-2H-pyran-4-amine” is a key intermediate in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are crucial in the construction of many of these structures . Despite their importance, the literature of 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

Proteomics Research

“N-ethyltetrahydro-2H-pyran-4-amine” hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure and function, protein-protein interactions, and cell signaling pathways.

Drug Discovery and Development

Given its role as a key intermediate in the synthesis of 2H-Pyrans, “N-ethyltetrahydro-2H-pyran-4-amine” could potentially be used in drug discovery and development. Many natural products containing the 2H-Pyran motif have a broad spectrum of biological activities, making them potential candidates for new drugs .

Safety And Hazards

The safety data sheet for “N-ethyltetrahydro-2H-pyran-4-amine” should be consulted for detailed information . As with all chemicals, it should be handled with appropriate personal protective equipment and only used in a laboratory setting by trained personnel.

properties

IUPAC Name

N-ethyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBDURJWQDYZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449950
Record name N-ethyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyltetrahydro-2H-pyran-4-amine

CAS RN

211814-15-2
Record name N-ethyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 211814-15-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0° C. and with efficient cooling, 51 g (0.5 mol) of conc. sulfuric acid were added dropwise to a solution of 105 g (2.3 mol) of ethylamine in 0.5 l of methanol. 50 g (0.5 mol) of tetrahydro-2H-pyran-4-one and 18.8 g (0.3 mol) of sodium cyanoborhydride were then added successively. After 16 hours at room temperature, the methanol was distilled off, an excess of 10% strength aqueous sodium hydroxide solution was added and the aqueous phase was extracted three times with dichloromethane. The combined organic phases were washed neutral with water, dried over magnesium sulfate and filtered and the residue was distilled. Bp. 76-82° C. (20 mbar), yield 24 g. 1H NMR (250 MHz, in CDCl3): δ=0.86 (s, 1H), 1.13 (t, 3H), 1.40 (dq, 2H), 1.84 (m, 2H), 2.68 (m, 3H), 3.40 (dt, 2H), 3.98 (m, 2H).
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
18.8 g
Type
reactant
Reaction Step Two

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